Isonicotinylglycine (INAG) is a major metabolite of isoniazid (INH), a drug primarily used in the treatment of tuberculosis. [, , , , , ] INAG is formed in the body through the metabolism of INH, primarily in the liver. [, , ] It is then excreted in the urine, making it a valuable biomarker for assessing INH ingestion. [, , , ] In research, INAG serves as an indicator of patient compliance in drug trials and studies focusing on drug metabolism. [, , , ]
Isonicotinylglycine is a chemical compound derived from isonicotinic acid, which is a pyridine derivative. It is recognized for its structural similarity to other biologically active compounds and has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. The compound is classified as an amino acid derivative and is involved in several biochemical pathways, particularly those related to the metabolism of drugs like isoniazid, which is used in the treatment of tuberculosis.
Isonicotinylglycine can be synthesized from isonicotinic acid through various chemical reactions. It belongs to a class of compounds known as amino acids, specifically as a derivative of glycine, which is the simplest amino acid. Its classification as an amino acid derivative allows it to participate in various biological processes, including protein synthesis and metabolic regulation.
The synthesis of isonicotinylglycine can be achieved through several methods:
Isonicotinylglycine has a molecular formula of CHNO. The structure features a pyridine ring (from isonicotinic acid) attached to a glycine moiety.
Isonicotinylglycine can undergo various chemical reactions:
Isonicotinylglycine's mechanism of action primarily relates to its role in drug metabolism. It may influence the pharmacokinetics of isoniazid by acting as a substrate for metabolic enzymes or as an inhibitor of certain pathways involved in drug clearance.
Studies have shown that the presence of isonicotinylglycine can affect plasma levels of isoniazid metabolites, suggesting a significant role in drug metabolism .
Isonicotinylglycine has several scientific uses:
The metabolic conversion of isonicotinic acid to isonicotinylglycine exemplifies a fundamental detoxification pathway, primarily mediated by hepatic enzymatic machinery.
Mitochondrial glycine N-acyltransferase (GLYAT) catalyzes the ATP-dependent conjugation of isonicotinic acid (as isonicotinyl-CoA) with glycine. This enzyme, part of the Gcn5-related N-acyltransferase (GNAT) superfamily, employs a sequential ordered mechanism: isonicotinyl-CoA binding precedes glycine entry, facilitating nucleophilic attack by glycine’s amino group on the thioester carbonyl [4] [9]. Key catalytic residues were identified through bovine GLYAT studies, where Glu226 acts as a general base, deprotonating glycine to enhance its nucleophilicity [9]. Human GLYAT variants (e.g., haplotype 156Asn>Ser) exhibit substrate-specific cooperativity, with benzoyl-CoA being the preferred substrate (s₀.₅ = 96.6 µM) over isonicotinyl-CoA. Competitive inhibition occurs when multiple acyl-CoA substrates coexist, explaining interindividual metabolic variability [4].
Table 1: Kinetic Parameters of Human GLYAT Haplotypes for Acyl-CoA Substrates
GLYAT Haplotype | s₀.₅ (Benzoyl-CoA; µM) | Relative Activity (%) | Hill Coefficient |
---|---|---|---|
156Asn>Ser | 96.6 | 100 | 1.7 |
17Ser>Thr/156Asn>Ser | 118 | 73 | 1.6 |
156Asn>Ser/199Arg>Cys | 61.2 | 9.8 | 1.9 |
Chemoenzymatic strategies leverage bacterial catalase-peroxidases (KatG) for targeted isonicotinylglycine synthesis. Mycobacterium tuberculosis KatG activates isoniazid (isonicotinyl hydrazide) to an isonicotinoyl radical, which non-enzymatically couples with NAD⁺, forming 4-isonicotinoylnicotinamide. This adduct degrades hydrolytically to release isonicotinic acid, subsequently conjugated to glycine by endogenous GLYAT [6]. In vitro systems utilize split inteins (e.g., Pyrococcus horikoshii RadA) to generate C-terminal protein hydrazides. Under optimized hydrazinolysis (hydrazine + DTT, 25°C), these hydrazides serve as acyl donors for glycine conjugation, achieving >90% yield while minimizing hydrolysis byproducts [3]. This approach enables precise control over isonicotinyl moiety transfer, facilitating labeled conjugate production for diagnostic applications.
Table 2: Chemoenzymatic Methods for Isonicotinylglycine Precursor Synthesis
Method | Catalyst | Key Conditions | Yield/Efficiency | Reference |
---|---|---|---|---|
KatG Activation | M. tuberculosis catalase | INH + NAD⁺, 37°C | 4-INN detected in urine | [6] |
Intein Hydrazinolysis | RadA split intein | 100 mM DTT, 0.5 M hydrazine | >90% hydrazide | [3] |
Hydrazinolysis provides a chemical route to isonicotinylglycine, bypassing enzymatic dependencies through solvent and catalyst engineering.
Isonicotinic acid methyl ester serves as a pivotal intermediate. Esterification occurs under acid catalysis (H₂SO₄/methanol reflux), followed by hydrazinolysis with hydrazine hydrate (80°C), yielding isonicotinyl hydrazide. Subsequent Schiff base formation with glyoxylic acid generates an imine, reduced catalytically (NaBH₄) to isonicotinylglycine [8]. Critical to efficiency is suppressing diacylhydrazide byproducts, achieved by stoichiometric control (1:1 hydrazide:glyoxylate ratio) and low-temperature reduction (0–5°C). Alternative pathways employ isonicotinic anhydride, reacting with glycine ethyl ester in anhydrous DMF, though this route faces challenges in anhydride stability and requires rigorous water exclusion [2].
Solvent polarity dictates reaction kinetics and byproduct formation. Aprotic dipolar solvents (DMF, DMSO) enhance nucleophilicity in ester-condensation routes, accelerating glycine adduct formation by 2.3-fold over protic solvents (e.g., ethanol) [5] [10]. Hydrazinolysis optimization benefits from chelating additives: 50 mM EDTA in hydrazine suppresses cation-mediated "peeling" degradation of intermediates, increasing isonicotinyl hydrazide purity to >95% [5]. Recent advances employ subcritical water (100–150°C, 15 bar) as a green medium, where water’s ion product (K_w) rises, catalyzing amide bond formation without exogenous catalysts. This method achieves 88% conversion in 30 minutes but requires precise pH control to prevent hydrolysis [10].
Table 3: Solvent Systems for Isonicotinylglycine Synthesis
Solvent System | Reaction Type | Temperature | Key Advantage | Yield |
---|---|---|---|---|
DMF (+K₂CO₃) | Anhydride-amine coupling | 25°C | High glycine solubility | 75% |
Hydrazine/EDTA (50 mM) | Hydrazinolysis | 60°C | Suppresses glycan peeling | >95% |
Subcritical H₂O (pH 5.5) | Ester-amine condensation | 150°C | Catalyst-free, low waste | 88% |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8